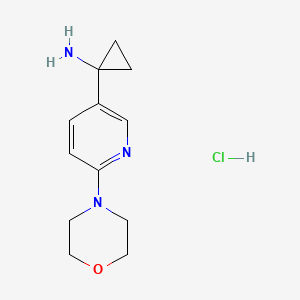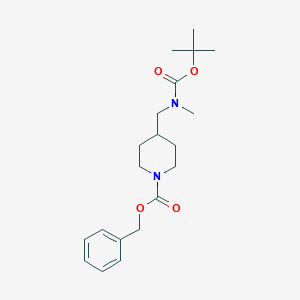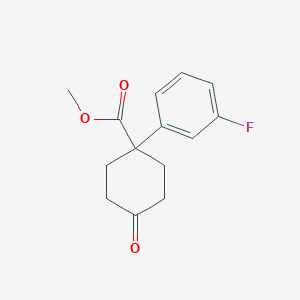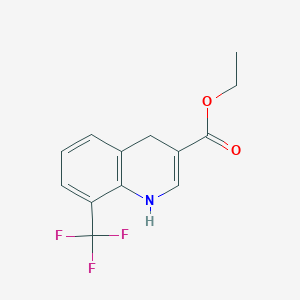
Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Overview
Description
The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
Various methods exist to introduce the trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Chemical Reactions Analysis
The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . It can also be added to change the solubility of molecules containing other groups of interest .Physical and Chemical Properties Analysis
The trifluoromethyl group is strongly electron-withdrawing, which can influence the physical and chemical properties of the compound it is part of . It can affect the compound’s reactivity, stability, and interactions with other molecules .Scientific Research Applications
Synthesis and Chemical Reactivity
Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate serves as a precursor in the synthesis of a wide range of heterocyclic compounds. For instance, its reactions with different nucleophiles and reagents have led to the formation of novel quinolone derivatives with potential biological activities. The chemical reactivity of this compound has been explored to synthesize compounds with varied substitutions, showcasing its versatility as a starting material in organic synthesis (Zahra et al., 2007). Furthermore, its reactivity has been harnessed to introduce trifluoromethyl groups into heterocyclic frameworks, enhancing the pharmacological properties of these molecules (Usachev et al., 2014).
Antibacterial Activity
Several studies have focused on the modification of this compound to enhance its antibacterial properties. By functionalizing this compound with various amino acids and other substituents, researchers have developed new derivatives that exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria (Lingaiah et al., 2012). These findings underscore the potential of this compound derivatives in the development of new antimicrobial agents.
Anticancer Research
The quest for novel anticancer agents has also led to the exploration of this compound derivatives. Research in this area has produced compounds that exhibit cytotoxic activities against various cancer cell lines. For example, derivatives synthesized from this compound have shown moderate to significant activity against breast cancer MCF-7 cell lines, highlighting their potential as leads in anticancer drug development (Gaber et al., 2021). Another study reported the synthesis of derivatives with enhanced cytotoxic activity through modifications of the side-chain substituent, opening new avenues for the design of anticancer therapies (Regal et al., 2020).
Mechanism of Action
Target of Action
The specific targets of “Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate” are currently unknown due to the lack of specific studies on this compound. Compounds with similar structures, such as indole derivatives, have been found to interact with a variety of biological targets .
Mode of Action
Without specific studies, it’s difficult to determine the exact mode of action of “this compound”. The trifluoromethyl group is known to be a weak pi donor through interaction of the fluorine lone pair with the radical center’s somo .
Biochemical Pathways
The specific biochemical pathways affected by “this compound” are currently unknown. Compounds with similar structures may be involved in various biochemical pathways, such as the suzuki–miyaura coupling reaction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are currently unknown. The presence of the trifluoromethyl group can influence the lipophilicity of the compound, which in turn can affect its bioavailability .
Result of Action
The specific molecular and cellular effects of “this compound” are currently unknown. Compounds with similar structures may have diverse biological activities .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction, which may be relevant to this compound, is known to be influenced by the reaction conditions .
Future Directions
Properties
IUPAC Name |
ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c1-2-19-12(18)9-6-8-4-3-5-10(13(14,15)16)11(8)17-7-9/h3-5,7,17H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZJITASPSUNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1)C=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857328 | |
| Record name | Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31602-18-3 | |
| Record name | Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-methylfuro[2,3-D]pyrimidine](/img/structure/B1512126.png)

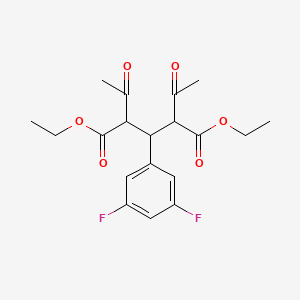

![7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1512144.png)
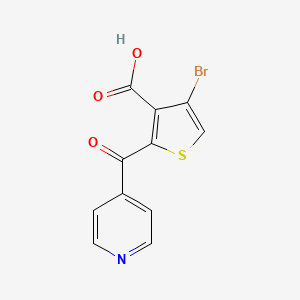
![2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1512157.png)
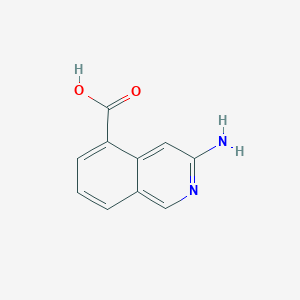
![(6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1512161.png)
